molecular formula C16H18N2O2 B4522482 N-[1-(2-methoxyphenyl)ethyl]-N'-phenylurea

N-[1-(2-methoxyphenyl)ethyl]-N'-phenylurea

Cat. No.: B4522482
M. Wt: 270.33 g/mol
InChI Key: JMHMXFROCFCSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-methoxyphenyl)ethyl]-N'-phenylurea is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.136827821 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activities

N-[1-(2-methoxyphenyl)ethyl]-N'-phenylurea derivatives have been explored for their potential herbicidal activities. For instance, a study by Luo et al. (2008) on novel triazolinone derivatives, incorporating phenylurea pharmacophores, revealed promising herbicidal activities against broadleaf weeds in rice fields. The research highlighted the synthesis of these compounds and their bioassay results, indicating the herbicidal potential of such chemicals in agricultural applications (Luo et al., 2008).

Antidepressant Activity

Another application of related compounds is in the field of antidepressant drug development. Yardley et al. (1990) investigated 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, examining their ability to inhibit neurotransmitter uptake and potential antidepressant activity in rodent models. This study, although not directly on this compound, sheds light on the therapeutic potential of structurally related compounds in treating depression (Yardley et al., 1990).

Analytical Characterization in Biological Matrices

Research on psychoactive arylcyclohexylamines, closely related to the chemical structure of interest, has been conducted to understand their analytical profiles and determination in biological matrices. De Paoli et al. (2013) characterized three psychoactive compounds, including analyses in blood, urine, and vitreous humor using HPLC-UV and mass spectrometry. This research is pivotal for forensic and toxicological analysis of similar compounds (De Paoli et al., 2013).

Synthesis and Pharmacological Investigation

Chikhale et al. (2009) focused on the synthesis of new ethyl 6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates, exploring their antihypertensive and anti-inflammatory activities. Although not directly involving this compound, this study on related compounds provides insights into the pharmacological potential of such derivatives (Chikhale et al., 2009).

Properties

IUPAC Name

1-[1-(2-methoxyphenyl)ethyl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12(14-10-6-7-11-15(14)20-2)17-16(19)18-13-8-4-3-5-9-13/h3-12H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHMXFROCFCSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-methoxyphenyl)ethyl]-N'-phenylurea
Reactant of Route 2
Reactant of Route 2
N-[1-(2-methoxyphenyl)ethyl]-N'-phenylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[1-(2-methoxyphenyl)ethyl]-N'-phenylurea
Reactant of Route 4
Reactant of Route 4
N-[1-(2-methoxyphenyl)ethyl]-N'-phenylurea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[1-(2-methoxyphenyl)ethyl]-N'-phenylurea
Reactant of Route 6
Reactant of Route 6
N-[1-(2-methoxyphenyl)ethyl]-N'-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.